
Ptn9ljl6PY
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MOL-4239 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Nanomedicine and Biomedical Applications
Platinum nanoparticles (PtNPs) are explored in biotechnology, nanomedicine, and pharmacology due to their unique properties like large surface area and catalytic applications. They exhibit antimicrobial, antioxidant, and anticancer properties, making them valuable in medicine and diagnostics. Their synthesis and biological effects are subjects of extensive research (Jeyaraj et al., 2019).
Post-Translational Modifications in Proteins
Research on chemical protein modifications, particularly post-translational modifications (PTMs), has significant implications in understanding the complexity of gene products in higher organisms. By creating functional mimics of complex PTMs, researchers can investigate protein-PTM interactions, which is crucial for understanding biological processes and diseases (Kasteren et al., 2007).
Photothermal Therapy and Imaging in Cancer Treatment
Photothermal techniques, including nanophotothermolysis, are increasingly used in cancer treatment. These techniques involve the use of nanoparticles, such as gold, to induce localized thermal effects for destroying cancer cells. This approach is promising for enhancing cancer-cell killing and optimizing treatment strategies (Zharov et al., 2003).
CRISPR/Cas System in Cancer Research
The CRISPR/Cas system is revolutionizing cancer research by enabling direct mutation of cancer genes in vivo. This approach facilitates the study of gene function and the development of new cancer models, contributing significantly to functional genomics and the understanding of tumorigenesis (Xue et al., 2014).
Particle Therapy in Cancer Treatment
Particle therapy (PT), using protons or heavier ions, offers a more precise dose distribution for cancer treatment compared to traditional X-rays. Research in this field aims to understand the biological responses to particle irradiation and refine biophysical models for guiding PT. This includes studies on radiobiological responses and the development of research infrastructure for coordinated experimentation (Dosanjh et al., 2018).
Proton-Transfer-Reaction Mass Spectrometry in Atmospheric Sciences
Proton-transfer-reaction mass spectrometry (PTR-MS) is extensively used for real-time monitoring of volatile organic compounds in atmospheric sciences. Its applications contribute significantly to understanding VOC sources and air-quality issues. Recent advancements in PTR-MS technology have improved its sensitivity and specificity, furthering its applications in atmospheric research (Yuan et al., 2017).
Propiedades
Número CAS |
1204306-34-2 |
|---|---|
Nombre del producto |
Ptn9ljl6PY |
Fórmula molecular |
C19H16BrN3O |
Peso molecular |
382.261 |
Nombre IUPAC |
2,4-Pentadienamide, 5-(6-bromo-2-pyridinyl)-2-cyano-N-((1S)-1-phenylethyl)-, (2E,4E)- |
InChI |
InChI=1S/C19H16BrN3O/c1-14(15-7-3-2-4-8-15)22-19(24)16(13-21)9-5-10-17-11-6-12-18(20)23-17/h2-12,14H,1H3,(H,22,24)/b10-5+,16-9+/t14-/m0/s1 |
Clave InChI |
IVAUEQVCSQZMGV-QIUCFAMLSA-N |
SMILES |
O=C(N[C@H](C1=CC=CC=C1)C)/C(C#N)=C/C=C/C2=NC(Br)=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MOL-4239; MOL 4239; MOL4239 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)
![N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B609128.png)
![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)
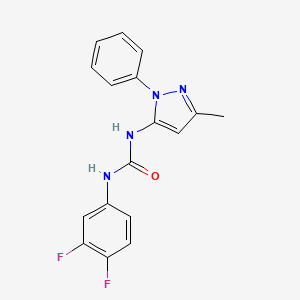
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)
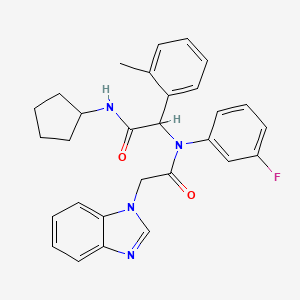
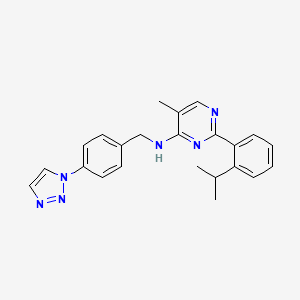
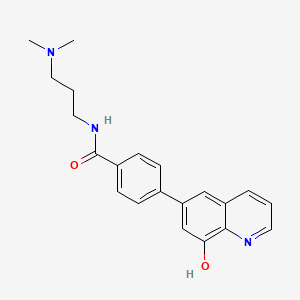
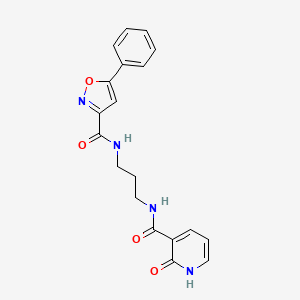
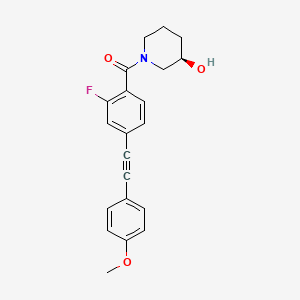
![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)
![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)